molecular formula C13H14F2N2O2 B4556148 1-(3,4-difluorobenzoyl)-4-piperidinecarboxamide

1-(3,4-difluorobenzoyl)-4-piperidinecarboxamide

Cat. No.: B4556148
M. Wt: 268.26 g/mol
InChI Key: HFAJGGMAVYJQAN-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H14F2N2O2 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.10233402 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds derived from similar structures to 1-(3,4-difluorobenzoyl)-4-piperidinecarboxamide, specifically those involving piperazine carboxamides, have been investigated for their antimicrobial properties. A study reported the synthesis and biological evaluation of novel compounds bearing piperazine carboxamides, which exhibited moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains (Rahul P. Jadhav et al., 2017).

Hydrogen Bonding and Molecular Assembly

The hydrogen bonding capabilities of isonipecotamide, a compound structurally related to this compound, were explored in its proton-transfer compounds with nitro-substituted benzoic acids. This study highlighted the structural versatility and potential of piperidine derivatives in forming hydrogen-bonded structures, which could be beneficial for designing molecular assemblies and materials (Graham Smith & U. Wermuth, 2010).

Optical Limiting Material

A study on the structural, mechanical, thermal, linear, and third-order nonlinear optical properties of an organic material structurally related to this compound showed significant potential for optical limiting applications. The research provided insights into the material's molecular structure, charge transfer, and interactions, demonstrating its effectiveness as a passive optical limiting material with considerable third-order nonlinearity (K. Prathebha et al., 2022).

Proton-Transfer Compounds

Further studies on isonipecotamide with aromatic dicarboxylic acids reveal the intricate hydrogen-bonded structures formed by these compounds. The research offers a deep dive into the molecular interactions and assembly potential of piperidine derivatives, underscoring their utility in creating stable, hydrogen-bonded structures for various applications (Graham Smith & U. Wermuth, 2011).

Anti-HIV-1 Activity

The discovery of a piperidine-4-carboxamide CCR5 antagonist, TAK-220, which is structurally related to this compound, highlights the compound's highly potent anti-HIV-1 activity. TAK-220 demonstrated strong inhibition of CCR5-using HIV-1 clinical isolates, indicating the potential of such structures in developing effective anti-HIV treatments (Shinichi Imamura et al., 2006).

Properties

IUPAC Name

1-(3,4-difluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O2/c14-10-2-1-9(7-11(10)15)13(19)17-5-3-8(4-6-17)12(16)18/h1-2,7-8H,3-6H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAJGGMAVYJQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.